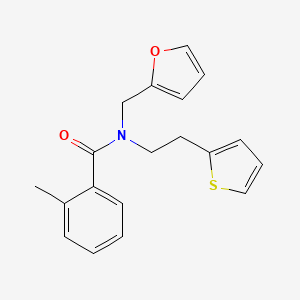

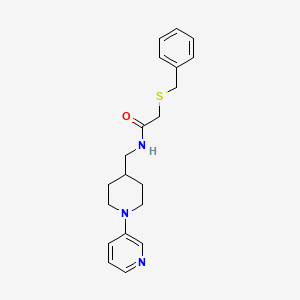

N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to furan/thiophene-2-carboxamide derivatives .

Synthesis Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives, which includes “this compound”, involves the use of acyl chlorides and heterocyclic amine derivatives . The synthesis yields were good, and the chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The linear formula of the compound is C19H16N2O3S . The molecular weight is 352.415 . More detailed structural analysis would require specific spectroscopic data and possibly X-ray crystallography.Applications De Recherche Scientifique

Synthesis and Reactivity in Organic Chemistry

Research has demonstrated the versatility of compounds similar to N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide in organic synthesis. For instance, Maruoka, Yamagata, and Yamazaki (2001) explored the reactions of 2-benzamido-4,5-dihydro-3-thiophene(and -3-furan)carbonitriles with ethyl acetoacetate, leading to various derivatives (Maruoka, Yamagata, & Yamazaki, 2001). Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further reacted it with P2S5 to obtain thioamide derivatives, showing the compound's reactivity in complex organic syntheses (Aleksandrov & El’chaninov, 2017).

Applications in Materials Science

In materials science, derivatives of furan and thiophene have shown promise. Kim et al. (2011) synthesized phenothiazine derivatives with furan and thiophene linkers, utilized in dye-sensitized solar cells, demonstrating improved solar energy conversion efficiency (Kim et al., 2011). Abe et al. (2006) presented research on heterocyclic compounds, including furan and thiophene, as novel type additives for cathode materials in batteries, significantly enhancing cathode cycleability performance (Abe et al., 2006).

Pharmacological Research

In the field of pharmacology, compounds structurally related to this compound have been studied. For example, Hermann et al. (2021) investigated N-acylated furazan-3-amines for their activities against strains of Plasmodium falciparum, revealing structure-activity relationships and promising antiplasmodial activities (Hermann et al., 2021). Alnabulsi et al. (2018) evaluated analogues of furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

Mécanisme D'action

While the specific mechanism of action for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is not mentioned, furan/thiophene-2-carboxamide derivatives have been studied for their inhibitory effects on certain enzymes. For instance, some compounds in this class have shown significant activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes .

Safety and Hazards

Specific safety and hazard information for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” is not available in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Orientations Futures

The future directions for “N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide” and related compounds could involve further exploration of their enzyme inhibitory activities. The results from studies on furan/thiophene-2-carboxamide derivatives suggest that these compounds could be promising structures in the development of more potent pharmaceutical agents .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-15-6-2-3-9-18(15)19(21)20(14-16-7-4-12-22-16)11-10-17-8-5-13-23-17/h2-9,12-13H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWCHVVRHNSNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)

![1-(2-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2554863.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)

![1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2554869.png)

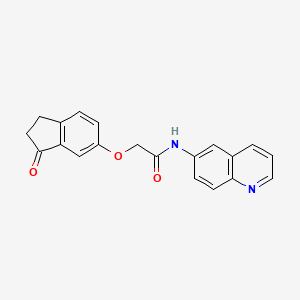

![7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B2554871.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2554872.png)